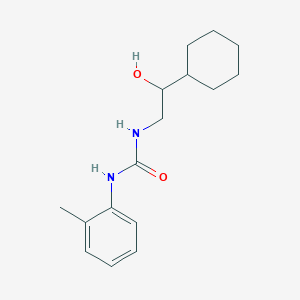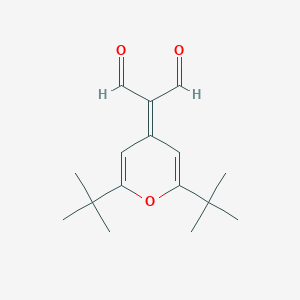
2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyran ring substituted with tert-butyl groups and a malonaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial typically involves the reaction of 2,6-di-tert-butylphenol with appropriate aldehydes under specific conditions. One common method includes the use of strong acids like triflic acid or solid acids such as zeolites to catalyze the reaction . The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The optimization of reaction parameters and the use of high-throughput screening methods can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups and the pyran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyran derivatives.
Scientific Research Applications
2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of antioxidants, UV absorbers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial involves its interaction with molecular targets through various pathways. The compound’s reactivity allows it to form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This can result in changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A sterically hindered, non-nucleophilic base used in various organic reactions.
2,4-Di-tert-butylphenol: Used in the production of antioxidants and UV absorbers.
Uniqueness
2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial is unique due to its combination of a pyran ring and malonaldehyde moiety, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2,6-ditert-butylpyran-4-ylidene)propanedial |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-15(2,3)13-7-11(12(9-17)10-18)8-14(19-13)16(4,5)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRORTAZJWVEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=O)C=O)C=C(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2740084.png)
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2740086.png)
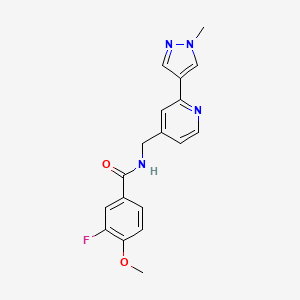

![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)
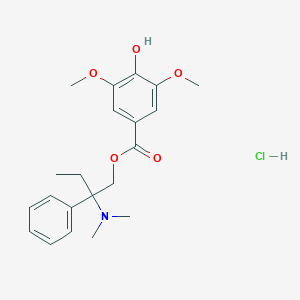
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2740093.png)

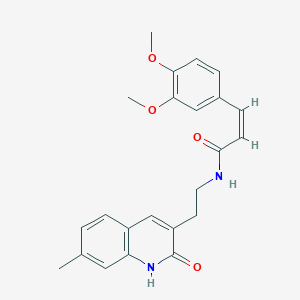
![2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE](/img/structure/B2740102.png)
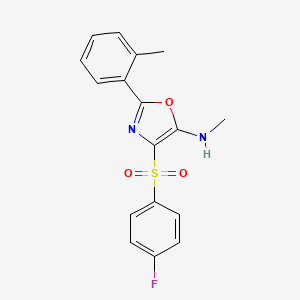
![5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2740104.png)
![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)
